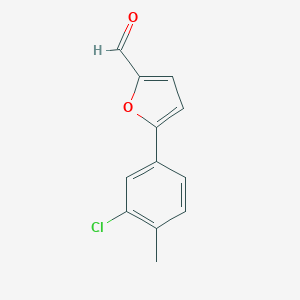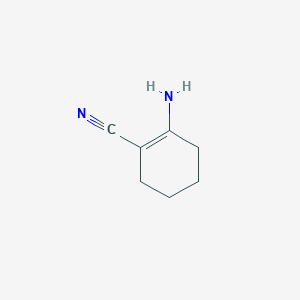
5-溴嘧啶-2,4,6(1H,3H,5H)-三酮
描述
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and three keto groups at the 2, 4, and 6 positions.
科学研究应用
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:
作用机制
Target of Action
Pyrimidine derivatives, which include 5-bromopyrimidine-2,4,6(1h,3h,5h)-trione, have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to diverse types of biological and pharmaceutical activities .
Result of Action
Some compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is obtained in good yields. Another method involves the use of ninhydrin and primary amines in a one-pot reaction, which provides a simple and efficient route to the desired compound .
Industrial Production Methods
Industrial production of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The keto groups at the 2, 4, and 6 positions can undergo oxidation and reduction reactions, resulting in different oxidation states of the compound.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione include bromine, primary amines, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a suitable solvent such as ethanol .
Major Products Formed
The major products formed from the reactions of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states.
相似化合物的比较
5-bromopyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other similar compounds, such as:
Pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the bromine atom at the 5-position, resulting in different chemical and biological properties.
5-chloropyrimidine-2,4,6(1H,3H,5H)-trione: Contains a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
5-fluoropyrimidine-2,4,6(1H,3H,5H)-trione:
The uniqueness of 5-bromopyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
5-bromo-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMHSAAXSOJYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299087 | |
| Record name | 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19645-78-4 | |
| Record name | 5-Bromo-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19645-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


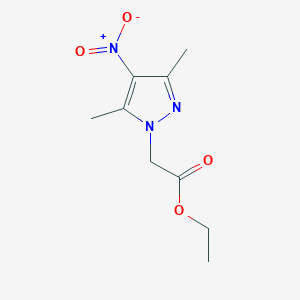
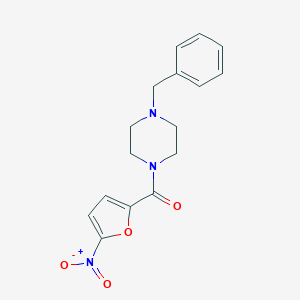
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
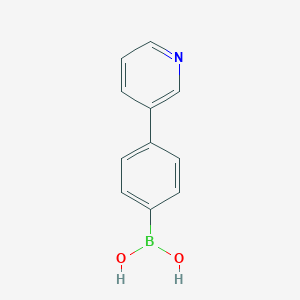
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
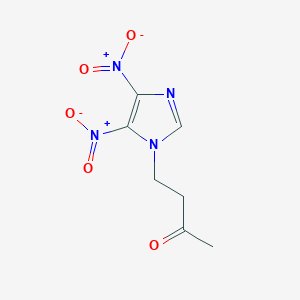
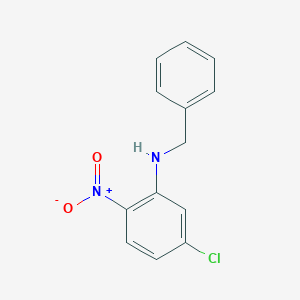
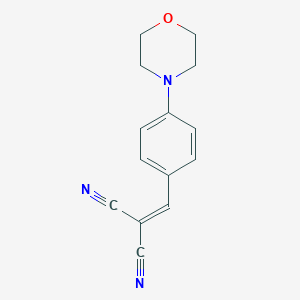
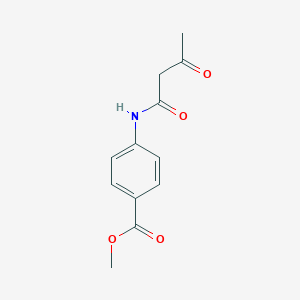
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
